

Introduction: The Strategic Importance of a Halogenated Pyridine Building Block

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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4-methylpyridine

Cat. No.: B3024695

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic placement of halogen atoms on heterocyclic scaffolds is a cornerstone of molecular design. **2-Chloro-5-fluoro-4-methylpyridine**, a substituted picoline, represents a highly valuable building block whose utility is fundamentally governed by its physical properties. The presence of chlorine, fluorine, and a methyl group on the pyridine ring creates a unique electronic and steric environment. The chlorine at the 2-position provides a reactive site for nucleophilic substitution, the fluorine at the 5-position modulates the electronic properties (pKa) and can enhance metabolic stability and binding affinity in drug candidates, and the methyl group at the 4-position offers a point for further functionalization or steric control.

This guide provides an in-depth analysis of the core physical properties of **2-Chloro-5-fluoro-4-methylpyridine**. For researchers, understanding these characteristics—from boiling point and solubility to spectroscopic signatures—is not merely academic. It is critical for designing reaction conditions, developing purification strategies, ensuring safe handling, and ultimately, predicting the behavior of this intermediate in complex synthetic pathways. This document moves beyond a simple datasheet, offering insights into the experimental determination of these properties and their implications for practical application.

Part 1: Core Physicochemical and Molecular Properties

The fundamental identity and physical nature of a compound are encapsulated by its core properties. For **2-Chloro-5-fluoro-4-methylpyridine**, these data points are the foundation for all handling, reaction, and purification protocols. The primary CAS number for this compound is 881891-83-4, which is consistently referenced in major chemical databases and by suppliers[1][2][3].

Property	Value	Source(s)
IUPAC Name	2-chloro-5-fluoro-4-methylpyridine	[1][4]
Synonyms	2-Chloro-5-fluoro-4-picoline	[4]
CAS Number	881891-83-4	[1][2][3]
Molecular Formula	C ₆ H ₅ ClFN	[1][4]
Molecular Weight	145.56 g/mol	[1][4]
Appearance	Colorless to light yellow liquid	Inferred from supplier data
Density	1.264 g/cm ³	[5][6]
Predicted pKa	-1.40 ± 0.10	[5]

Part 2: Thermal Characteristics

The thermal stability and phase transition behavior of a chemical are critical parameters for its safe storage and use in chemical synthesis, especially when heating is required.

Boiling Point

The boiling point of 183 °C indicates relatively low volatility, which simplifies handling at ambient temperatures by reducing inhalation exposure risk[5][6]. This boiling point is suitable for reactions conducted at elevated temperatures without requiring high-pressure apparatus.

Flash Point

The flash point is reported as 64 °C[5][6]. This classifies the compound as a combustible liquid. While not highly flammable, it necessitates that storage and handling procedures avoid ignition

sources, particularly when the substance is heated above its flash point.

Field Protocol: Experimental Determination of Boiling Point

The accurate determination of a boiling point for a pyridine derivative is essential for validating purity and planning distillation-based purifications.

Causality Behind Experimental Choices:

- **Method:** Simple distillation is chosen for its directness in measuring the liquid-vapor equilibrium temperature.
- **Apparatus:** A microscale or short-path distillation apparatus is preferred to minimize loss of material and reduce hold-up volume.
- **Pressure Monitoring:** Accurate pressure measurement is crucial as the boiling point is pressure-dependent. The data must be corrected to standard pressure (760 mmHg) if the determination is done at a different atmospheric pressure.

Step-by-Step Methodology:

- **Apparatus Setup:** Assemble a micro-distillation apparatus consisting of a small round-bottom flask (5-10 mL), a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
- **Sample Addition:** Place 2-3 mL of **2-Chloro-5-fluoro-4-methylpyridine** and a magnetic stir bar or a few boiling chips into the distillation flask to ensure smooth boiling.
- **Thermometer Placement:** Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is measured.
- **Heating:** Gently heat the flask using a heating mantle or oil bath. Stir the liquid if using a stir bar.

- **Data Collection:** Record the temperature when the first drop of distillate condenses and falls into the receiving flask. Continue to observe the temperature as distillation proceeds. A stable temperature plateau (± 0.5 °C) during the collection of the bulk of the distillate is recorded as the boiling point.
- **Pressure Correction (if necessary):** If the atmospheric pressure is not 760 mmHg, use the Clausius-Clapeyron relation or a standard nomograph to correct the observed boiling point to standard pressure.

Part 3: Solubility Profile

The solubility of a reagent dictates the choice of reaction solvents, extraction procedures, and crystallization techniques. As a substituted pyridine, **2-Chloro-5-fluoro-4-methylpyridine** exhibits solubility characteristics typical of a moderately polar organic molecule. It is reported to be poorly soluble in water but soluble in many common organic solvents such as ethanol and acetone.

Field Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of the title compound in a range of common laboratory solvents.

Causality Behind Experimental Choices:

- **Solvent Selection:** A panel of solvents with varying polarities (water, ether, 5% HCl, 5% NaOH) is used to probe the compound's polarity and the presence of acidic or basic functional groups, following the "like dissolves like" principle[7].
- **Concentration:** A standard concentration (e.g., ~33 mg/mL) is used to ensure consistent and comparable results across different solvents[8].

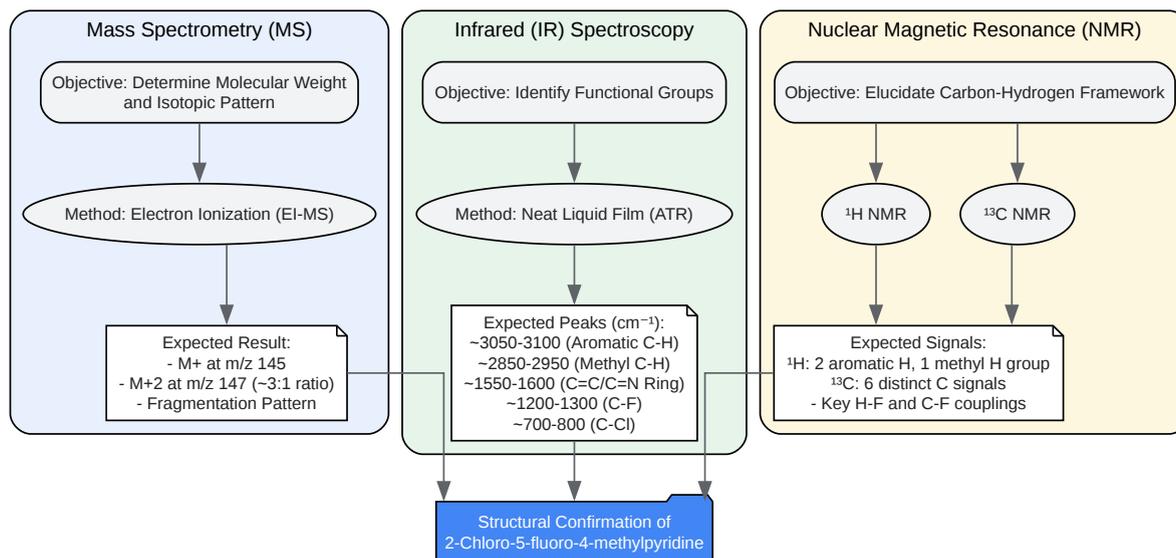
Step-by-Step Methodology:

- **Preparation:** Label five small, dry test tubes for the following solvents: Water, 5% aq. HCl, 5% aq. NaOH, Diethyl Ether, and Ethanol.

- **Sample Dispensing:** To each test tube, add approximately 50 mg of **2-Chloro-5-fluoro-4-methylpyridine** (approximated as 2 drops from a pipette).
- **Solvent Addition:** Add 1.5 mL of the respective solvent to each test tube.
- **Mixing:** Vigorously shake each tube for 30-60 seconds to ensure thorough mixing^{[7][8]}.
- **Observation:** Allow the tubes to stand and observe. Classify the solubility as:
 - **Soluble:** A clear, homogeneous solution forms.
 - **Partially Soluble:** A significant portion of the compound dissolves, but some remains undissolved.
 - **Insoluble:** The compound does not visibly dissolve, and two distinct phases remain.
- **Interpretation:**
 - Insolubility in water confirms its predominantly organic, non-ionic character.
 - Solubility in 5% HCl would indicate that the pyridine nitrogen is sufficiently basic to be protonated, forming a water-soluble hydrochloride salt. This is expected.
 - Insolubility in 5% NaOH confirms the absence of acidic protons (e.g., phenol or carboxylic acid).
 - Solubility in ether and ethanol confirms its affinity for both non-polar and polar organic solvents.

Part 4: Spectroscopic Profile and Analytical Workflow

While publicly accessible experimental spectra for **2-Chloro-5-fluoro-4-methylpyridine** are limited, its structure allows for a robust prediction of its key spectroscopic features. This section outlines the expected characteristics and the workflow for structural confirmation.



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Caption: Analytical workflow for the structural elucidation of **2-Chloro-5-fluoro-4-methylpyridine**.

Expected ¹H and ¹³C NMR Spectra

- ¹H NMR: Three distinct signals are expected.
 - A singlet for the methyl protons (-CH₃) around δ 2.2-2.5 ppm.
 - An aromatic proton signal for the hydrogen at C3. Due to coupling with the adjacent fluorine (⁴JHF), this will likely appear as a doublet.
 - An aromatic proton signal for the hydrogen at C6. This will also show coupling to the fluorine atom (³JHF), appearing as a doublet.
- ¹³C NMR: Six distinct signals are expected, one for each carbon atom.

- The carbon bearing the fluorine (C5) will show a large one-bond C-F coupling constant ($^1J_{CF} \approx 240\text{-}260$ Hz).
- The carbons adjacent to the fluorinated carbon (C4 and C6) will show smaller two-bond couplings ($^2J_{CF}$).
- The methyl carbon signal will appear upfield (around δ 15-20 ppm).

Expected Mass Spectrum (MS)

Upon electron ionization, the mass spectrum should prominently feature the molecular ion peak (M^+). A key diagnostic feature will be the isotopic pattern characteristic of a monochlorinated compound.

- Molecular Ion (M^+): A peak at $m/z = 145$, corresponding to the molecule containing the ^{35}Cl isotope.
- M+2 Peak: A peak at $m/z = 147$, corresponding to the molecule containing the ^{37}Cl isotope. The relative intensity of the M^+ to M+2 peak will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom.

Expected Infrared (IR) Spectrum

The IR spectrum provides confirmation of the functional groups present.

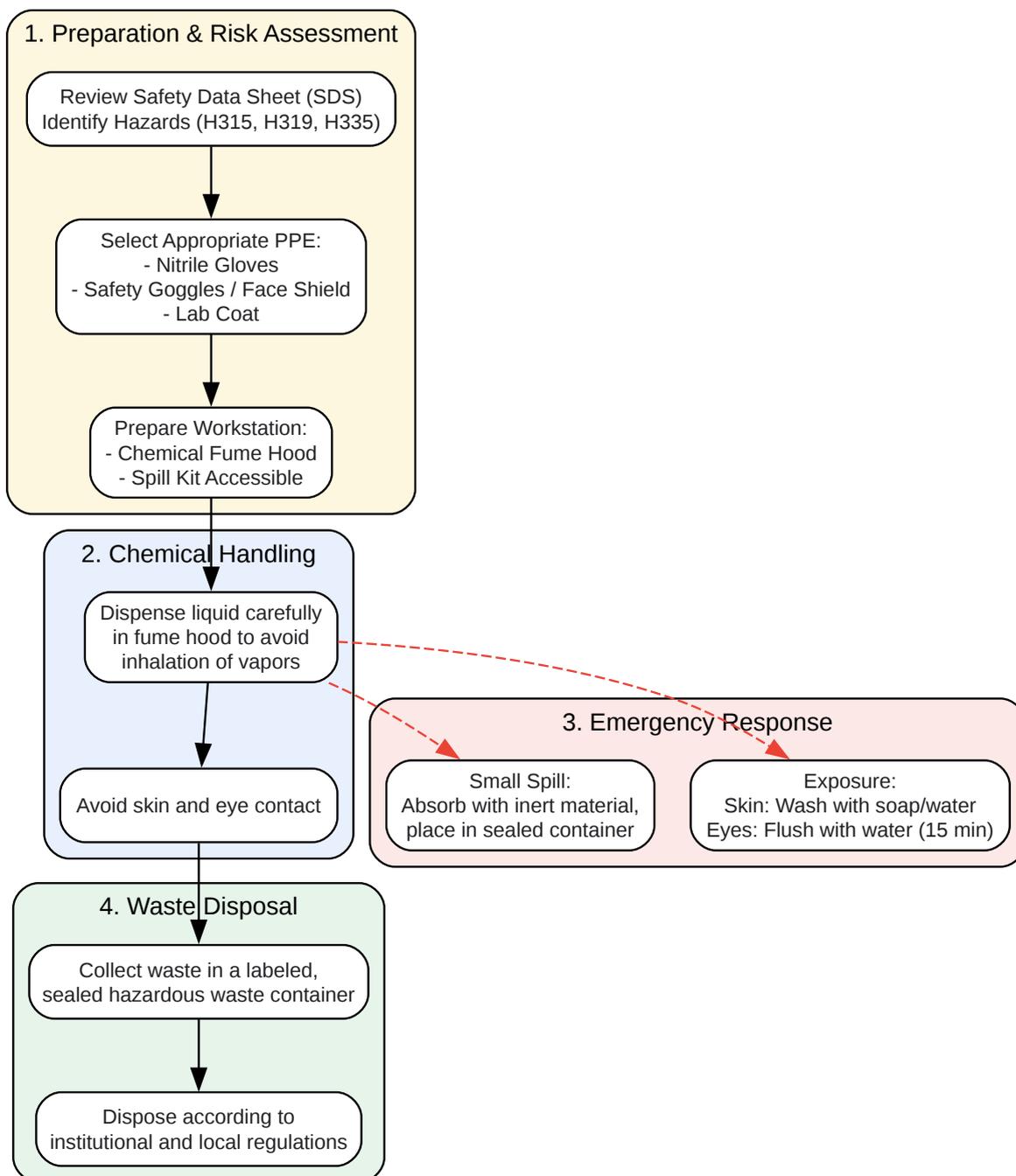
- $\sim 3050\text{-}3100$ cm^{-1} : Aromatic C-H stretching.
- $\sim 2850\text{-}2950$ cm^{-1} : Aliphatic C-H stretching from the methyl group.
- $\sim 1550\text{-}1600$ cm^{-1} : Aromatic C=C and C=N ring stretching vibrations.
- $\sim 1200\text{-}1300$ cm^{-1} : C-F stretching vibration.
- $\sim 700\text{-}800$ cm^{-1} : C-Cl stretching vibration.

Part 5: Safety and Handling

Proper handling of any chemical intermediate is paramount. Based on globally harmonized system (GHS) classifications, **2-Chloro-5-fluoro-4-methylpyridine** presents specific hazards

that must be managed with appropriate engineering controls and personal protective equipment (PPE)[1].

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.



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Caption: A generalized safe handling workflow for **2-Chloro-5-fluoro-4-methylpyridine**.

Conclusion

2-Chloro-5-fluoro-4-methylpyridine is a strategically important synthetic intermediate whose physical properties are well-defined for practical laboratory and industrial applications. Its liquid state, moderate boiling point, and predictable solubility in organic solvents make it a versatile reagent. While experimental spectroscopic data is not widely published, its structure allows for a clear and confident prediction of its NMR, MS, and IR signatures, providing a reliable basis for its identification and quality control. The defined safety hazards are manageable with standard laboratory precautions, ensuring its effective and safe use in the synthesis of novel molecules for the pharmaceutical and agrochemical industries.

References

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